5-Fluoro-4-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine
Description
5-Fluoro-4-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is a complex heterocyclic compound that features a unique combination of pyrimidine, pyrazine, and pyrrolo[3,4-c]pyrrole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Properties
IUPAC Name |
5-(5-fluoropyrimidin-4-yl)-2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN6/c15-12-3-17-9-19-14(12)21-7-10-5-20(6-11(10)8-21)13-4-16-1-2-18-13/h1-4,9-11H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWOWNDETOBUEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=CN=C3)C4=NC=NC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Fluoro-4-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of intermediate compounds, such as 5-imino-5H-pyrrolo[3,4-b]pyrazin-7-amine, which interacts with N-protected amino acid hydrazides and amino acid derivatives . The reaction conditions typically involve the use of solid alumina and room temperature for the initial steps, followed by intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) .
Chemical Reactions Analysis
5-Fluoro-4-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are possible, especially at the fluoropyrimidine moiety, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Fluoro-4-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) and other enzymes involved in cell cycle regulation.
Biological Studies: It is used in studies investigating its antimicrobial, antiviral, and anticancer properties due to its unique structural features.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of more complex molecules in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine involves its interaction with specific molecular targets, such as CDKs. By inhibiting these kinases, the compound can disrupt cell cycle progression, leading to apoptosis in cancer cells . The exact pathways and molecular interactions are still under investigation, but the compound’s ability to bind to the active sites of these enzymes is a key factor in its biological activity .
Comparison with Similar Compounds
Similar compounds to 5-Fluoro-4-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine include:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another kinase inhibitor with a similar mechanism of action.
Amino-pyrazoles: These compounds are explored for their therapeutic potential in various diseases, including cancer and inflammatory conditions.
The uniqueness of this compound lies in its specific combination of heterocyclic rings, which imparts distinct biological activities and makes it a valuable scaffold for drug discovery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
